Cas no 881041-22-1 (Methyl 6-propoxy-1h-indole-2-carboxylate)

Methyl 6-propoxy-1h-indole-2-carboxylate structure
881041-22-1 structure
商品名:Methyl 6-propoxy-1h-indole-2-carboxylate
CAS番号:881041-22-1
MF:C13H15NO3
メガワット:233.263
CID:3056071
PubChem ID:4715135

Methyl 6-propoxy-1h-indole-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 6-propoxy-1h-indole-2-carboxylate
    • STK893539
    • 881041-22-1
    • DTXSID501274578
    • methyl6-propoxy-1H-indole-2-carboxylate
    • AKOS001476457
    • BBL020849
    • インチ: InChI=1S/C13H15NO3/c1-3-6-17-10-5-4-9-7-12(13(15)16-2)14-11(9)8-10/h4-5,7-8,14H,3,6H2,1-2H3
    • InChIKey: LKIGYMCFNJXBLY-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 233.10519334Da
  • どういたいしつりょう: 233.10519334Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 269
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 51.3Ų

Methyl 6-propoxy-1h-indole-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M224818-10mg
Methyl 6-PROPOXY-1H-INDOLE-2-CARBOXYLATE
881041-22-1
10mg
$ 50.00 2022-06-04
TRC
M224818-50mg
Methyl 6-PROPOXY-1H-INDOLE-2-CARBOXYLATE
881041-22-1
50mg
$ 115.00 2022-06-04
TRC
M224818-100mg
Methyl 6-PROPOXY-1H-INDOLE-2-CARBOXYLATE
881041-22-1
100mg
$ 185.00 2022-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1633773-1g
Methyl 6-propoxy-1H-indole-2-carboxylate
881041-22-1 98%
1g
¥3633.00 2024-04-27

Methyl 6-propoxy-1h-indole-2-carboxylate 関連文献

Methyl 6-propoxy-1h-indole-2-carboxylateに関する追加情報

Methyl 6-propoxy-1H-indole-2-carboxylate (CAS No. 881041-22-1): A Comprehensive Overview

Methyl 6-propoxy-1H-indole-2-carboxylate (CAS No. 881041-22-1) is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and biochemical studies. The compound's molecular structure, consisting of an indole core substituted with a propoxy group at the 6-position and a methyl ester at the 2-position, makes it a versatile scaffold for further chemical modifications and biological evaluations.

The 6-propoxy-1H-indole-2-carboxylate moiety is particularly noteworthy for its role in modulating various biological pathways. Indole derivatives are well-documented for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The propoxy group enhances the lipophilicity of the molecule, which can be crucial for improving its bioavailability and cellular penetration. This combination of features positions Methyl 6-propoxy-1H-indole-2-carboxylate as a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been a surge in research focused on indole derivatives due to their diverse biological activities. Studies have demonstrated that these compounds can interact with multiple targets within cellular systems, leading to therapeutic effects. For instance, Methyl 6-propoxy-1H-indole-2-carboxylate has been investigated for its potential role in inhibiting certain enzymes involved in cancer progression. The propoxy substituent is believed to enhance the compound's ability to bind to these enzymes, thereby disrupting abnormal cellular signaling pathways.

The synthesis of Methyl 6-propoxy-1H-indole-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and regioselective functionalization have been particularly useful in constructing the indole core and introducing the propoxy and ester groups.

One of the most compelling aspects of Methyl 6-propoxy-1H-indole-2-carboxylate is its potential as a building block for more complex drug candidates. By modifying different parts of its structure, chemists can generate a library of derivatives with tailored biological activities. This approach is often used in high-throughput screening programs to identify novel compounds with enhanced efficacy and reduced toxicity. The flexibility of the indole scaffold allows for diverse chemical transformations, making it an invaluable tool in drug discovery.

Recent advancements in computational chemistry have further accelerated the development of indole-based drugs. Molecular modeling techniques enable researchers to predict how Methyl 6-propoxy-1H-indole-2-carboxylate will interact with biological targets, providing insights into its potential therapeutic effects. These simulations help guide experimental design and optimize lead compounds before they enter clinical trials. The integration of computational methods with traditional wet chemistry has become a cornerstone of modern drug development.

The pharmacokinetic properties of Methyl 6-propoxy-1H-indole-2-carboxylate are also under scrutiny to ensure its suitability for therapeutic use. Studies have examined how the compound is absorbed, distributed, metabolized, and excreted by the body. Understanding these processes is crucial for determining appropriate dosages and minimizing side effects. The propoxy group's influence on lipophilicity and solubility plays a significant role in these pharmacokinetic profiles, making it a key factor in optimizing drug delivery systems.

In conclusion, Methyl 6-propoxy-1H-indole-2-carboxylate represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for new treatments. As research continues to uncover new uses for this molecule, it is likely that Methyl 6-propoxy-1H-indole-2-carboxylate will play an increasingly important role in both academic studies and industrial drug development.

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